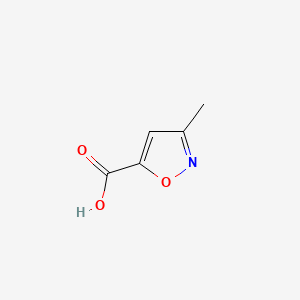

3-Methylisoxazole-5-carboxylic acid

Description

The exact mass of the compound 3-Methylisoxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylisoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYCKAAQPHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-42-5 | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid, a heterocyclic compound, is a versatile building block in medicinal chemistry and agrochemical research. Its unique isoxazole scaffold imparts specific physicochemical properties that make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Core Properties of 3-Methylisoxazole-5-carboxylic Acid

The fundamental properties of 3-Methylisoxazole-5-carboxylic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 4857-42-5 | [1][2][3][4] |

| Molecular Formula | C₅H₅NO₃ | [1][3][5] |

| Molecular Weight | 127.10 g/mol | [3][4] |

| IUPAC Name | 3-methylisoxazole-5-carboxylic acid | [4] |

| Melting Point | 210-211 °C | [4] |

| Boiling Point | 307.8 ± 22.0 °C at 760 mmHg | [4] |

| Purity | ≥97% | [3][6] |

| Physical Form | Solid | [4] |

| Storage Temperature | 4°C | [4] |

Experimental Protocols: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A common and efficient method for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, methyl 3-methylisoxazole-5-carboxylate.[1]

Materials:

-

Methyl 3-methylisoxazole-5-carboxylate (900 mg, 5.8 mmol)

-

Tetrahydrofuran (THF) (2.0 mL)

-

Sodium hydroxide (NaOH) (465 mg, 11.6 mmol)

-

Water (2 mL)

-

Methanol (4 mL)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round bottom flask equipped with a magnetic stirrer.

-

A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).

-

The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

-

Upon completion, the reaction mixture is transferred to a separatory funnel.

-

The pH of the mixture is adjusted to 2 by the addition of 1 N hydrochloric acid.

-

The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

-

The combined organic phases are washed with saturated brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate and then filtered.

-

The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield). The product can often be used in subsequent reactions without further purification.[1]

Applications in Drug Discovery and Agrochemicals

3-Methylisoxazole-5-carboxylic acid serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[2] Its isoxazole ring is a key pharmacophore in a variety of biologically active compounds.

Pharmaceutical Applications:

-

Anti-inflammatory Agents: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Derivatives of 3-methylisoxazole-5-carboxylic acid have shown potential as antimicrobial agents.[2]

-

Raf Kinase Inhibitors: It is a reactant in the preparation of aminopyrazole amide derivatives that act as inhibitors of Raf kinase, a key enzyme in cell signaling pathways implicated in cancers such as melanoma.[7][8]

Agrochemical Applications:

-

Herbicides and Pesticides: This compound is utilized in the formulation of various agrochemicals, contributing to the development of effective herbicides and pesticides.[2]

Below is a workflow diagram illustrating the role of 3-methylisoxazole-5-carboxylic acid in the drug discovery process.

Biological Activity

Research indicates that 5-Methylisoxazole-3-carboxylic acid possesses notable biological activities. It has been investigated for its potential as an anti-inflammatory agent and its capacity to modulate various biological pathways.[8] Furthermore, recent studies have shown its ability to scavenge hydroxyl radicals, suggesting a protective role against oxidative damage.[9]

Conclusion

3-Methylisoxazole-5-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical and agrochemical research. Its well-defined properties and versatile reactivity make it an invaluable tool for the synthesis of novel and effective molecules. The detailed protocols and data presented in this guide are intended to support and facilitate further research and development in these critical areas.

References

- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]

- 8. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Methylisoxazole-5-carboxylic acid: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3-Methylisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications.

Core Molecular Properties

3-Methylisoxazole-5-carboxylic acid is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring, substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. Its structural and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C5H5NO3 |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 4857-42-5 |

| IUPAC Name | 3-methyl-1,2-oxazole-5-carboxylic acid |

| Synonyms | 3-Methyl-5-isoxazolecarboxylic acid, 5-carboxy-3-methylisoxazole |

| Physical Form | Solid |

| Melting Point | 210-211 °C |

| Boiling Point | 307.8 ± 22.0 °C at 760 mmHg |

| SMILES | CC1=NOC(=C1)C(=O)O |

Synthesis Protocol

A common method for the synthesis of 3-Methylisoxazole-5-carboxylic acid is through the hydrolysis of its corresponding ester, such as methyl or ethyl 3-methyl-5-isoxazolecarboxylate. A detailed experimental protocol for this reaction is provided below.[1]

Experimental Protocol: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate

Materials:

-

Ethyl 3-methyl-5-isoxazolecarboxylate (or methyl ester)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H2O)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate (e.g., 900 mg, 5.8 mmol, if starting from the methyl ester) in tetrahydrofuran (2.0 mL).[1]

-

Prepare a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) and add it dropwise to the reaction mixture.[1]

-

Add methanol (4 mL) to the flask.[1]

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[1]

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Acidify the aqueous phase to a pH of 2 by the dropwise addition of 1 N hydrochloric acid.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 35 mL).[1]

-

Combine the organic extracts and wash with a saturated brine solution (50 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.[1]

-

Concentrate the filtrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid (e.g., 660 mg, 90% yield). The product can often be used in subsequent reactions without further purification.[1]

Caption: Synthesis workflow for 3-Methylisoxazole-5-carboxylic acid.

Spectroscopic Data

| Spectroscopy | Data for 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) |

| ¹H NMR | (MeOD, δ ppm): 2.36 (s, 3H, CH₃), 6.40 (s, 1H, CH of isoxazole), 11.0 (s, 1H, COOH) |

| ¹³C NMR | (MeOD, δ ppm): 12.4 (CH of isoxazole), 100.5 (C of isoxazole), 150.0 (C of isoxazole), 168.3 (C=O of COOH), 169.5 (C of isoxazole) |

| IR | (KBr, cm⁻¹): 1718 (C=O), 1652 (C=C), 1538 (N-O), 1250 (C-O) |

| Mass Spec. | m/z (%): 127 (M+) |

Potential Applications and Research Areas

While specific signaling pathways for 3-Methylisoxazole-5-carboxylic acid have not been detailed in the available literature, the isoxazole scaffold is a well-established pharmacophore. This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Caption: Potential applications of 3-Methylisoxazole-5-carboxylic acid.

The isoxazole ring present in this molecule is a key structural motif in a variety of bioactive compounds. Its presence suggests that 3-Methylisoxazole-5-carboxylic acid could be a valuable starting material for the discovery of novel therapeutic agents and agrochemicals. Further research is warranted to explore the full potential of this compound and its derivatives in these and other fields.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Methylisoxazole-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. This document details its melting point and solubility characteristics, providing experimental protocols and contextual information relevant to its synthesis and application.

Core Physical Properties

3-Methylisoxazole-5-carboxylic acid (CAS No. 4857-42-5) is a white crystalline solid.[1] Its molecular formula is C₅H₅NO₃, with a molecular weight of 127.10 g/mol .[2]

Data Presentation: Physical Constants

| Property | Value | Source(s) |

| CAS Number | 4857-42-5 | [2] |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2] |

| Appearance | White Crystalline Powder/Solid | [1] |

| Melting Point | 206 - 211 °C | [1][3][4] |

Solubility Profile

While specific quantitative solubility data for 3-Methylisoxazole-5-carboxylic acid is not extensively documented in publicly available literature, general principles of organic chemistry can provide guidance. As a carboxylic acid, its solubility is expected to be influenced by the polarity of the solvent and the pH of aqueous solutions. The presence of the carboxylic acid functional group suggests that it will be more soluble in polar organic solvents and aqueous bases compared to nonpolar organic solvents and neutral water.[5]

For its isomer, 5-Methylisoxazole-3-carboxylic acid, slight solubility in DMSO and Methanol has been noted, which may suggest a similar profile for 3-Methylisoxazole-5-carboxylic acid.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like 3-Methylisoxazole-5-carboxylic acid involves using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, methyl 3-methyl-5-isoxazolecarboxylate.[6]

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[6]

-

A solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[6]

-

The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.[6]

-

Upon completion, the reaction mixture is transferred to a separatory funnel, and the pH is adjusted to 2 with 1 N hydrochloric acid.[6]

-

The aqueous phase is extracted three times with ethyl acetate (e.g., 3 x 35 mL).[6]

-

The combined organic phases are washed with a saturated brine solution (e.g., 50 mL), dried over anhydrous magnesium sulfate, and then filtered.[6]

-

The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.[6]

Relevance in Drug Development: Synthesis of Leflunomide

While 3-Methylisoxazole-5-carboxylic acid itself is a valuable research chemical, its isomer, 5-methylisoxazole-4-carboxylic acid , is a crucial precursor in the industrial synthesis of Leflunomide .[7][8] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[3][8] The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a two-step process.[7]

Visualizations

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic and Synthetic Insights into 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 3-Methylisoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document compiles essential Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Spectroscopic Data Analysis

The structural characterization of 3-Methylisoxazole-5-carboxylic acid is primarily achieved through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for 3-Methylisoxazole-5-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.26 | s | 3H | -CH3 |

| 9.41 | brs | 1H | -COOH |

s = singlet, brs = broad singlet

Table 2: 13C NMR Spectroscopic Data for 3-Methylisoxazole-5-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | -COOH |

| 167.2 | C=N (isoxazole ring) |

| 160.3 | C-O (isoxazole ring) |

| 104.2 | CH (isoxazole ring) |

| 17.9 | -CH3 |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for 3-Methylisoxazole-5-carboxylic acid

| Wavenumber (cm-1) | Assignment |

| 1718 | C=O (Carboxylic Acid) |

| 1652 | C=C (Isoxazole Ring) |

| 1538 | N-O (Isoxazole Ring) |

| 1250 | C-O (Carboxylic Acid) |

Experimental Protocols

The acquisition of the presented spectroscopic data relies on standardized experimental procedures.

NMR Spectroscopy Protocol

1H and 13C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of 3-Methylisoxazole-5-carboxylic acid in a suitable deuterated solvent, such as DMSO-d6.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2] For 1H NMR, the data is reported as chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet, broad), coupling constants (J) in Hertz (Hz), and integration.[2] 13C NMR spectra are typically recorded with proton decoupling, and chemical shifts are referenced to the solvent peak.[2]

FT-IR Spectroscopy Protocol

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer.[3] A common method for solid samples is the potassium bromide (KBr) pellet technique.[3] A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a typical range of 4000-400 cm-1.[3] The positions of the absorption bands are reported in reciprocal centimeters (cm-1).[3]

Synthesis Workflow

The synthesis of 3-Methylisoxazole-5-carboxylic acid can be achieved through the hydrolysis of its corresponding ester, methyl 3-methylisoxazole-5-carboxylate.[4] The following diagram illustrates the key steps in this synthetic process.

This workflow outlines a common laboratory-scale synthesis, providing a clear and logical progression from starting materials to the final product.[4] The process involves a straightforward hydrolysis followed by a standard aqueous workup and extraction to isolate the desired carboxylic acid.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

This whitepaper provides a comprehensive technical overview of the isoxazole core, tracing its journey from initial discovery to its current status as a privileged scaffold in modern medicinal chemistry. We will delve into the seminal moments of its synthesis, the development of key isoxazole-containing therapeutics, and the evolution of experimental and synthetic methodologies.

Introduction: The Isoxazole Scaffold

Isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[1][2] This unique arrangement confers specific electronic and structural properties, making the isoxazole ring a versatile building block in drug design. Its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve pharmacokinetic profiles has cemented its importance in medicinal chemistry.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[4][5]

Foundational Discoveries and Synthesis

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. While the isomer "oxazole" was known, it was Arthur Hantzsch who first proposed the name "isoxazole".[2][6] A pivotal moment in its synthetic history was the work of Ludwig Claisen. In 1888, he recognized the cyclic structure of 3-methyl-5-phenylisoxazole, and in 1903, he reported the first synthesis of the parent isoxazole compound from propargylaldehyde acetal.[7][8]

Classical Synthetic Protocols

The two foundational methods for constructing the isoxazole ring remain relevant today:

-

Reaction of β-Dicarbonyl Compounds with Hydroxylamine: This method, a cornerstone of Claisen's work, involves the condensation of a 1,3-diketone or a related β-dicarbonyl compound with hydroxylamine. The reaction proceeds via a cyclization-dehydration sequence to yield the substituted isoxazole ring.[1]

-

1,3-Dipolar Cycloaddition: A highly versatile and widely used method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][9] This reaction allows for the regioselective synthesis of a wide variety of substituted isoxazoles. More recent advancements have employed catalysts, such as copper(I), to improve the efficiency and control of this reaction.[10][11]

The Rise of Isoxazoles in Drug Development: Selective COX-2 Inhibition

A landmark chapter in the history of isoxazole therapeutics is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two distinct COX isoforms in the early 1990s was a watershed moment.[12] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, while COX-2 is induced during inflammation and is a key mediator of pain and swelling.[12][13] This understanding provided a clear therapeutic rationale: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

This research led to the development of isoxazole-based drugs like Valdecoxib.

Discovery of Valdecoxib (Bextra)

Developed by G. D. Searle & Company (later Pharmacia/Pfizer), Valdecoxib emerged as a second-generation, potent, and highly selective COX-2 inhibitor.[14][15] Its design was a direct result of the rational drug design approach targeting the structural differences between the COX-1 and COX-2 active sites.[14] The prodrug, Parecoxib, a water-soluble ester, was also developed for injectable use and is rapidly converted to the active Valdecoxib in the body.[13]

The Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action for Valdecoxib is the selective blockade of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostanoids.[13]

Caption: The Cyclooxygenase (COX) signaling pathway and the point of selective inhibition.

Quantitative Analysis of COX Inhibition

The selectivity of isoxazole-based inhibitors is quantified by comparing their 50% inhibitory concentrations (IC₅₀) against both COX isoforms. A higher ratio of COX-1 IC₅₀ to COX-2 IC₅₀ indicates greater selectivity for COX-2.

| Compound | Drug Class | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | Isoxazole COX-2 Inhibitor | >1000 | 5[16] | >200 |

| Celecoxib | Pyrazole COX-2 Inhibitor | 3200 | 40 | 80 |

| Ibuprofen | Non-selective NSAID | 2500 | 250 | 10 |

| Naproxen | Non-selective NSAID | 1000 | 1000 | 1 |

| (Note: IC₅₀ values are approximate and can vary based on assay conditions. The data presented is for comparative purposes.) |

Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity and selectivity is a critical experiment in the development of selective NSAIDs. A common method is the in vitro recombinant enzyme assay.[13]

Objective: To determine the IC₅₀ values of a test compound (e.g., Valdecoxib) for recombinant human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Highly purified recombinant human COX-1 or COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated in a reaction buffer for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.

-

Reaction Termination: After a fixed time (e.g., 10-20 minutes), the reaction is stopped by adding a quenching solution (e.g., a solution of HCl).

-

Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a sensitive method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Experimental workflow for determining COX enzyme inhibition (IC50).

Other Notable Isoxazole-Based Drugs

Beyond COX-2 inhibitors, the isoxazole scaffold is integral to several other classes of therapeutic agents:

-

Antibiotics: The isoxazolyl penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin) are β-lactamase-resistant antibiotics where the bulky isoxazole group protects the β-lactam ring from enzymatic degradation. Sulfamethoxazole and Sulfisoxazole are sulfonamide antibiotics that have been in clinical use for decades.[7][8]

-

Immunomodulators: Leflunomide is an isoxazole-derivative disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1]

-

Antivirals and Anticancer Agents: The isoxazole core continues to be a fertile ground for discovering new drugs, with numerous compounds being investigated for their potential in treating viral infections and various cancers.[3][4]

Conclusion and Future Directions

From its first synthesis by Claisen over a century ago, the isoxazole ring has evolved from a chemical curiosity into a cornerstone of modern drug discovery.[7] Its historical significance is highlighted by its role in the development of rationally designed COX-2 inhibitors, a pivotal moment in anti-inflammatory therapy.[12][13] The continued exploration of novel, efficient, and environmentally benign synthetic routes, such as metal-free and microwave-assisted methods, ensures that a diverse array of isoxazole derivatives will be accessible for future screening and development.[5][10] For researchers and drug development professionals, the isoxazole scaffold remains a privileged structure with a proven track record and immense potential for addressing a wide range of unmet medical needs.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. ijpca.org [ijpca.org]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valdecoxib - Wikipedia [en.wikipedia.org]

- 16. selleckchem.com [selleckchem.com]

Biological Activity of 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group and a carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The isoxazole ring system is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Methylisoxazole-5-carboxylic acid, focusing on its synthesis, putative mechanisms of action, and relevant experimental protocols for its evaluation. While direct biological data for 3-Methylisoxazole-5-carboxylic acid is limited in publicly available literature, this guide will draw upon data from closely related derivatives to infer its potential activities and provide a framework for its further investigation.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A common laboratory-scale synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate.[3]

Experimental Protocol: Synthesis via Ester Hydrolysis

-

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[3]

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[3]

-

Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.[3]

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).[3]

-

Combine the organic phases and wash with saturated brine (50 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.[3]

-

Concentrate the filtrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid.[3]

-

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of its derivatives, 3-Methylisoxazole-5-carboxylic acid is predicted to have potential in several therapeutic areas.

Anti-inflammatory Activity

Derivatives of isoxazole carboxylic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Putative Mechanism of Action: COX Inhibition

It is hypothesized that 3-Methylisoxazole-5-carboxylic acid could bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Molecular docking studies on related isoxazole derivatives have shown interactions with key residues in the COX active site.[4][5]

dot

Caption: Putative COX Inhibition Pathway.

Antimicrobial Activity

The isoxazole nucleus is a component of several antimicrobial agents. Derivatives of 5-methylisoxazole-3-carboxamide have demonstrated activity against Mycobacterium tuberculosis, Bacillus subtilis, and Escherichia coli.[6]

Putative Mechanism of Action

The exact mechanism of antimicrobial action for isoxazole derivatives can vary. They may interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The specific target would need to be elucidated through dedicated mechanistic studies.

Kinase Inhibitory Activity

Derivatives of 5-methylisoxazole-3-carboxylic acid have been investigated as Raf kinase inhibitors.[7] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.

Potential Signaling Pathway Modulation: MAPK/ERK Pathway

Raf kinases are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Inhibition of Raf kinases can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis. It is plausible that 3-Methylisoxazole-5-carboxylic acid or its derivatives could modulate this pathway.

dot

Caption: Potential MAPK/ERK Pathway Inhibition.

Quantitative Biological Data (Derivatives)

As no specific quantitative data for 3-Methylisoxazole-5-carboxylic acid has been identified in the reviewed literature, the following table summarizes data for some of its closely related derivatives to provide a context for its potential potency.

| Compound Class | Target Organism/Enzyme | Assay Type | Activity Metric | Value |

| 5-Methylisoxazole-3-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | MABA | MIC | 3.125 - 6.25 µM[6] |

| 5-Methylisoxazole-3-carboxamide derivatives | Bacillus subtilis | Serial Dilution | MIC | 6.25 - 12.5 µM[6] |

| Phenyl-isoxazole-carboxamide derivatives | COX-1 | In vitro inhibition assay | IC50 | > 112 µM[4] |

| Phenyl-isoxazole-carboxamide derivatives | COX-2 | In vitro inhibition assay | IC50 | 13 - 64 nM[4] |

Representative Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of 3-Methylisoxazole-5-carboxylic acid, based on standard methodologies.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

96-well white opaque plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of 3-Methylisoxazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).[10][11]

-

In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well.[10][12]

-

Add the test compound dilutions or a control inhibitor (e.g., Celecoxib for COX-2) to the respective wells.[10]

-

Initiate the reaction by adding arachidonic acid to all wells.[10][11]

-

Immediately measure the fluorescence kinetics at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[10][12]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration.

-

Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.[12]

-

dot

Caption: COX Inhibition Assay Workflow.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against bacteria.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of 3-Methylisoxazole-5-carboxylic acid in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.[3][13]

-

Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).[14]

-

Inoculate each well (except for a sterility control) with the bacterial suspension.[3]

-

Include a growth control (no compound) and a sterility control (no bacteria).[14]

-

Incubate the plates at 37°C for 18-24 hours.[3]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

-

dot

Caption: MIC Determination Workflow.

Protocol 3: LanthaScreen® Kinase Binding Assay

This is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

-

Materials:

-

Target kinase (e.g., Raf)

-

LanthaScreen® Eu-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase Buffer

-

384-well plate

-

TR-FRET-capable plate reader

-

-

Procedure:

-

Prepare serial dilutions of 3-Methylisoxazole-5-carboxylic acid.[15]

-

In a 384-well plate, add the test compound dilutions.[6]

-

Add a mixture of the target kinase and the Eu-labeled antibody to each well.[15]

-

Add the Alexa Fluor® 647-labeled tracer to all wells.[6]

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).[15]

-

Read the TR-FRET signal on a plate reader.

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Calculate the percent inhibition and determine the IC50 value.

-

dot

Caption: Kinase Binding Assay Workflow.

Conclusion and Future Directions

3-Methylisoxazole-5-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. While direct experimental evidence for its biological activity is currently sparse, the well-documented activities of its derivatives strongly suggest its potential as an anti-inflammatory, antimicrobial, and kinase inhibitory compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate a thorough investigation of this promising molecule. Future research should focus on synthesizing and screening 3-Methylisoxazole-5-carboxylic acid and a focused library of its simple amide and ester derivatives against a panel of relevant biological targets to establish its definitive activity profile and to elucidate its precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this versatile isoxazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 8. MAPK signaling pathway | Abcam [abcam.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. protocols.io [protocols.io]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of isoxazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to inform and guide future drug discovery efforts.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes and protein chaperones to the modulation of key signaling pathways.

Key Therapeutic Targets in Oncology

A number of isoxazole-based compounds have been investigated for their ability to inhibit critical components of cancer cell signaling and survival machinery. Prominent targets include:

-

Heat Shock Protein 90 (Hsp90): A molecular chaperone responsible for the stability and function of numerous oncoproteins.

-

Cyclooxygenase-2 (COX-2): An enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.

-

Tubulin: The protein subunit of microtubules, essential for cell division.

-

Topoisomerases: Enzymes that regulate DNA topology and are critical for DNA replication and repair.

-

Aromatase: An enzyme involved in estrogen biosynthesis, a key target in hormone-dependent cancers.

-

Histone Deacetylases (HDACs): Enzymes that play a crucial role in the epigenetic regulation of gene expression.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro potency of selected isoxazole derivatives against various cancer-related targets and cell lines.

| Compound Class | Target/Cell Line | Potency (IC50/GI50) | Reference |

| 4,5-Diarylisoxazole | Hsp90 | 21 nM | [1] |

| Isoxazole-based Compound 5 | MCF-7 (Breast Cancer) | 14 µM | [2] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast Cancer) | 19.72 µM | [3] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [3] |

| Pyrazole-linked arylcinnamides | HeLa (Cervical Cancer) | 0.4 µM | [4] |

| Isoxazole-carboxamide (2d) | HeLa (Cervical Cancer) | 15.48 µg/ml | [5] |

| Isoxazole-carboxamide (2d, 2e) | Hep3B (Liver Cancer) | ~23 µg/ml | [5] |

| 3-Phenylisoxazole Derivative 17 | PC3 (Prostate Cancer) | 5.82 µM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Isoxazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Hsp90 Inhibition Signaling Pathway

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular diseases, and cancer. Isoxazole derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Therapeutic Targets in Inflammation

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

-

5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the inhibitory activity of selected isoxazole derivatives against COX enzymes.

| Compound Class | Target | Potency (IC50) | Reference |

| Mofezolac | COX-1 | 0.0079 µM | [12] |

| Mofezolac | COX-2 | >50 µM | [12] |

| Isoxazole Derivative 3 | COX-2 | 0.95 µM | [10] |

| Isoxazole Derivative 155 | 5-LOX | 3.67 µM | [8] |

| Isoxazole Derivative C6 | COX-2 | Significant (no value given) | [13][14] |

| Isoxazole Derivative C5 | COX-2 | Significant (no value given) | [13][14] |

| Isoxazole Derivative C3 | COX-2 | Significant (no value given) | [13][14] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[15][16]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Isoxazole derivative test compounds

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor in the COX Assay Buffer. Prepare a working solution of arachidonic acid.

-

Assay Setup:

-

Enzyme Control (100% activity): To designated wells, add COX Assay Buffer and the diluted COX-2 enzyme.

-

Inhibitor Control: To designated wells, add the known COX-2 inhibitor and the diluted COX-2 enzyme.

-

Test Compound Wells: To designated wells, add the isoxazole derivative at various concentrations and the diluted COX-2 enzyme.

-

Background Wells: To designated wells, add COX Assay Buffer without the enzyme.

-

-

Pre-incubation: Add the COX Probe and COX Cofactor to all wells. Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value from the dose-response curve.

Visualization: COX-2 Inhibition and Anti-inflammatory Pathway

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isoxazole derivatives have been identified as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.

Key Therapeutic Targets in Microbiology

The specific molecular targets for many isoxazole-based antimicrobial agents are still under investigation. However, their broad spectrum of activity suggests they may interfere with essential cellular processes in microorganisms, such as:

-

Cell wall synthesis

-

Protein synthesis

-

Nucleic acid replication

-

Metabolic pathways

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected isoxazole derivatives against various microbial strains.

| Compound Class | Microorganism | Potency (MIC in µg/mL) | Reference |

| Isoxazole-oxazole hybrid 19 | Staphylococcus aureus | 2 | [17] |

| Isoxazole-oxazole hybrid 19 | MRSA | 2 | [17] |

| Isoxazole-oxazole hybrid 19 | Enterococcus faecalis | 4 | [17] |

| Isoxazole-oxazole hybrid 19 | Streptococcus pneumoniae | 2 | [17] |

| Isoxazole-oxazole hybrid 18a | Streptococcus pyogenes | 0.50 | [17] |

| Isoxazole-oxazole hybrid 18c | Haemophilus influenzae | 0.13 | [17] |

| Isoxazole Derivative 28 | Staphylococcus aureus | 1 | [18] |

| Isoxazole Derivative 46 | Candida albicans | 2 | [18] |

| Isoxazole Derivative TPI-2 | Staphylococcus aureus | 6.25 | [19] |

| Isoxazole Derivative TPI-5 | Escherichia coli | 6.25 | [19] |

| Isoxazole Derivative TPI-14 | Candida albicans | 6.25 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12][13][20][21]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Isoxazole derivative stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile diluent (e.g., broth or saline)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the isoxazole derivative in the broth medium to obtain a range of concentrations. Also, prepare dilutions for the positive control antibiotic.

-

Inoculation: Inoculate each well containing the diluted compound and the growth control wells with the standardized microbial suspension. Leave a sterility control well with only broth.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[13]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Result Interpretation: The MIC value provides a quantitative measure of the susceptibility of the microorganism to the tested compound.

Visualization: Workflow for Antimicrobial Susceptibility Testing

Neurological and Other Therapeutic Applications

The versatility of the isoxazole scaffold extends to the central nervous system and other therapeutic areas.

Key Therapeutic Targets

-

GABA-A Receptors: Ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain.

-

Voltage-Gated Sodium Channels: Crucial for the initiation and propagation of action potentials in neurons.[3][17][22][23]

-

Carbonic Anhydrase: Enzymes involved in various physiological processes, including pH regulation and fluid balance.

Quantitative Data: Activity in Neurological and Other Targets

| Compound Class | Target | Potency (Ki/EC50/IC50) | Reference |

| Isoxazole-isoxazole hybrid 7a | GABA-A α5/β3/γ2 receptor | Ki = 0.0085 µM | [24] |

| Isoxazole-isoxazole hybrid 7b | GABA-A α5/β3/γ2 receptor | Ki = 0.039 µM | [24] |

| Spiropiperidine isoxazole hybrid 8 | α7 nAChR | EC50 = 0.016 µM | [24] |

| Isoxazole Derivative | Carbonic Anhydrase | IC50 = 18.6 µM | [15] |

Experimental Protocol: To be further elaborated based on specific targets.

Detailed protocols for assays such as electrophysiological recordings for ion channel modulation or specific enzyme inhibition assays for targets like carbonic anhydrase would be included here.

Visualization: Fas-Mediated Apoptosis Pathway

Some isoxazole derivatives have been shown to induce apoptosis through the Fas-mediated pathway, which is relevant in both cancer and immune regulation.[14]

Conclusion

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their ability to interact with a wide range of biological targets has led to their investigation in numerous therapeutic areas, with several compounds showing promising preclinical and clinical activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of isoxazole-based therapeutics. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of isoxazole voltage gated sodium channel blockers for treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Discovery of a novel class of isoxazoline voltage gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. protocols.io [protocols.io]

- 22. Phenyl isoxazole voltage-gated sodium channel blockers: structure and activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Unraveling the Metabolic Influence of 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisoxazole-5-carboxylic acid, a heterocyclic carboxylic acid, has been identified as a modulator of lipid metabolism, specifically exhibiting potent antilipolytic effects. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of its mechanism of action in biological systems. While research on this specific molecule is largely confined to earlier studies, the findings present a compelling case for its role as a competitive inhibitor in the lipolytic cascade. This document outlines the core mechanism, presents available data, and details relevant experimental protocols to support further research and development in metabolic diseases.

Core Mechanism of Action: Inhibition of Lipolysis

The primary mechanism of action for 3-methylisoxazole-5-carboxylic acid in biological systems is the inhibition of lipolysis, the metabolic process through which triglycerides stored in adipocytes are broken down into glycerol and free fatty acids.

Early studies have demonstrated that 3-methylisoxazole-5-carboxylic acid is a potent inhibitor of theophylline-induced lipolysis in isolated fat cells.[1] Theophylline, a methylxanthine, induces lipolysis by inhibiting cyclic AMP (cAMP) phosphodiesterase, the enzyme responsible for degrading cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and initiates the phosphorylation cascade that activates hormone-sensitive lipase (HSL), a key enzyme in lipolysis.

Interestingly, the inhibitory effect of 3-methylisoxazole-5-carboxylic acid appears to be competitive with theophylline.[1] This suggests that 3-methylisoxazole-5-carboxylic acid does not act directly on phosphodiesterase. Further evidence supporting a distinct mechanism is the observation that it has only weak effects on lipolysis stimulated by hormones and does not inhibit lipolysis induced by dibutyryl cyclic AMP, a cell-permeable analog of cAMP that directly activates PKA.[1] This indicates that the action of 3-methylisoxazole-5-carboxylic acid occurs at a point in the signaling pathway upstream of PKA activation but is not a direct inhibition of phosphodiesterase.

A proposed mechanism is that 3-methylisoxazole-5-carboxylic acid may interfere with the cellular processes that are modulated by theophylline, other than direct phosphodiesterase inhibition, to raise intracellular cAMP levels.

Signaling Pathway

The following diagram illustrates the established signaling pathway of theophylline-induced lipolysis and the proposed point of intervention for 3-methylisoxazole-5-carboxylic acid.

References

Synthesis of Novel 3-Methylisoxazole-5-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 3-methylisoxazole-5-carboxylic acid and its novel derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-methylisoxazole-5-carboxylic acid have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis of 3-Methylisoxazole-5-carboxylic Acid

The foundational molecule, 3-methylisoxazole-5-carboxylic acid, can be synthesized through several reliable methods. A common and efficient route involves the hydrolysis of its corresponding ester, such as methyl or ethyl 3-methyl-5-isoxazolecarboxylate.

Experimental Protocol: Hydrolysis of Methyl 3-Methyl-5-isoxazolecarboxylate[1][2][3]

This protocol outlines the base-catalyzed hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate to yield 3-methylisoxazole-5-carboxylic acid.

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran.

-

Prepare a solution of sodium hydroxide (2 equivalents) in water and add it dropwise to the reaction mixture.

-

Add methanol to the flask.

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

-

Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product is often of sufficient purity to be used in subsequent steps without further purification.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |

| Methyl 3-methyl-5-isoxazolecarboxylate | 3-Methylisoxazole-5-carboxylic acid | NaOH, HCl | THF, Methanol, Water | 18-20 hours | 90%[1][2][3] |

Characterization Data for 3-Methylisoxazole-5-carboxylic acid:

| Technique | Data |

| ¹H NMR | (MeOD, δ ppm): 2.36 (s, 3H, CH₃), 6.40 (s, 1H, CH of isoxazole)[4] |

| ¹³C NMR | (MeOD, δ ppm): 12.4 (CH of isoxazole), 100.5 (C of isoxazole), 150.0 (C of isoxazole), 168.3 (C=O of COOH), 169.5 (C of isoxazole)[4]. In CDCl₃, the carboxyl carbon absorbs around 165-185 ppm[5][6]. |

| IR (KBr, cm⁻¹) | 1250 (C-O), 1538 (N-O), 1652 (C=C), 1718 (C=O), broad O-H stretch from 2500-3300[4][6]. |

| Mass Spec (EIMS) | m/z (%) 127 (M+)[4] |

| Melting Point | 206 °C (decomposition)[7] |

Synthesis of Novel Derivatives

The versatility of the 3-methylisoxazole-5-carboxylic acid core allows for the generation of a diverse library of derivatives, primarily through modifications at the carboxylic acid group.

Synthesis of 3-Methylisoxazole-5-carboxamide Derivatives

A straightforward approach to novel derivatives is the amidation of the carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

-

Reflux a mixture of 3-methylisoxazole-5-carboxylic acid and thionyl chloride (SOCl₂) for 3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylisoxazole-5-carbonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of N-Aryl-3-methylisoxazole-5-carboxamide

-

Dissolve the crude 3-methylisoxazole-5-carbonyl chloride in a suitable solvent (e.g., diethyl ether).

-

In a separate flask, dissolve the desired aryl amine in the same solvent.

-

Add the acyl chloride solution dropwise to the amine solution while stirring at room temperature.

-

Stir the reaction mixture for 12 hours.

-

The product can be purified by column chromatography.

Quantitative Data for Selected Carboxamide Derivatives:

| Derivative | Starting Materials | Yield | Anticancer Activity (IC₅₀ against B16F1 cell line) |

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | 5-Methyl-3-phenylisoxazole-4-carboxylic acid, 4-Chloro-2,5-dimethoxyaniline | 67%[8] | 7.55 µM[8] |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide | 5-Methyl-3-phenylisoxazole-4-carboxylic acid, 4-(Trifluoromethoxy)aniline | - | 0.079 µM[8] |

Note: The examples above utilize a 3-phenylisoxazole core, but the methodology is applicable to the 3-methylisoxazole core.

Synthesis via 1,3-Dipolar Cycloaddition

A powerful and highly regioselective method for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This allows for the introduction of diverse substituents at both the 3- and 5-positions of the isoxazole ring.

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Biological Activity and Signaling Pathways

Derivatives of 3-methylisoxazole-5-carboxylic acid have been investigated for a wide range of biological activities. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer properties. Their mechanisms of action can include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and tubulin polymerization. Some derivatives have also been shown to induce apoptosis. A review of isoxazole derivatives as anticancer agents highlights their potential in targeting various signaling pathways in breast cancer.[9]

Anti-inflammatory and Immunomodulatory Effects

Isoxazole-containing compounds have been explored as anti-inflammatory agents. Some derivatives act as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[10] The immunomodulatory properties of isoxazole derivatives have also been reported, with some compounds showing immunosuppressive or immunostimulatory effects in different models.

Antimicrobial and Antitubercular Activity

The isoxazole scaffold is present in the antibiotic Cloxacillin. Novel isoxazole derivatives continue to be explored for their antimicrobial properties. For instance, certain 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Signaling Pathway Example: Akt/GSK3β/β-Catenin Pathway in Melanogenesis

While not a direct derivative of 3-methylisoxazole-5-carboxylic acid, a study on an isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), revealed its ability to enhance melanogenesis. This effect was found to be mediated through the Akt/GSK3β/β-catenin signaling pathway. This provides a valuable example of how isoxazole-containing molecules can modulate specific cellular pathways.

Caption: Signaling pathway of an isoxazole derivative enhancing melanogenesis.

Conclusion

3-Methylisoxazole-5-carboxylic acid and its derivatives represent a versatile and promising class of compounds for drug discovery and development. The synthetic routes described in this guide offer robust and adaptable methods for generating diverse chemical libraries. The demonstrated biological activities, coupled with the potential to modulate key signaling pathways, underscore the importance of continued research into this valuable heterocyclic scaffold. The data and protocols provided herein serve as a foundational resource for scientists engaged in the exploration of novel isoxazole-based therapeutics.

References

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Methylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring in 3-Methylisoxazole-5-carboxylic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details the synthesis of the core molecule, explores the chemical reactivity of the isoxazole moiety, and presents its role as a key building block in the development of targeted therapeutics, particularly Raf kinase inhibitors. Experimental protocols, quantitative data, and spectroscopic information are presented to offer a thorough understanding of this important chemical entity.

Introduction

3-Methylisoxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole ring is an aromatic, electron-deficient system, which imparts unique reactivity to the molecule. This inherent reactivity, coupled with the presence of versatile functional groups, makes 3-Methylisoxazole-5-carboxylic acid a valuable intermediate in organic synthesis.

Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. A notable application is in the development of Raf kinase inhibitors, which are crucial components in targeted cancer therapy, particularly for melanoma. This guide will delve into the fundamental aspects of the isoxazole ring's reactivity within this specific molecular context.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

The most common and well-documented method for the synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.

Experimental Protocol: Hydrolysis of Methyl 3-Methylisoxazole-5-carboxylate

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[1][2]

-

The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

-

Upon completion, the mixture is transferred to a separatory funnel, and the pH is adjusted to 2 by the addition of 1 N hydrochloric acid.

-

The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

-

The combined organic phases are washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid.

Quantitative Data: